molecular formula C17H25N3O2 B403678 2-(piperidin-1-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

2-(piperidin-1-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B403678
M. Wt: 303.4g/mol
InChI Key: NXRLQRGWQLAWKZ-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a piperidine ring, a propoxybenzylidene group, and an acetohydrazide moiety

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4g/mol

IUPAC Name

2-piperidin-1-yl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H25N3O2/c1-2-12-22-16-8-6-15(7-9-16)13-18-19-17(21)14-20-10-4-3-5-11-20/h6-9,13H,2-5,10-12,14H2,1H3,(H,19,21)/b18-13+

InChI Key

NXRLQRGWQLAWKZ-QGOAFFKASA-N

SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CN2CCCCC2

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCC2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CN2CCCCC2

solubility

45.5 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide typically involves the condensation of 4-propoxybenzaldehyde with 2-(1-piperidinyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-piperidinyl)-N’-(4-methoxybenzylidene)acetohydrazide
  • 2-(1-piperidinyl)-N’-(4-ethoxybenzylidene)acetohydrazide
  • 2-(1-piperidinyl)-N’-(4-butoxybenzylidene)acetohydrazide

Uniqueness

2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity

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